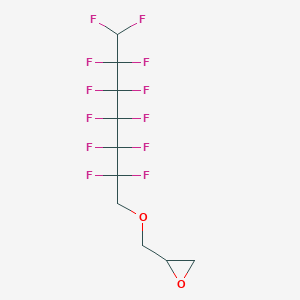

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane

Description

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane (CAS 799-34-8) is a fluorinated epoxide with the molecular formula C₁₀H₈O₂F₁₂ and a molecular weight of 388.15 g/mol . Structurally, it consists of an oxirane (epoxide) ring attached to a dodecafluoroheptyl chain via an ether linkage. The compound’s high fluorine content (12 fluorine atoms) imparts exceptional chemical inertness, hydrophobicity, and thermal stability, making it suitable for applications in fluoropolymer synthesis, surfactants, and hydrophobic coatings .

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F12O2/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)3-23-1-4-2-24-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYHRRDAMGPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379839 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-34-8 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane typically involves the reaction of heptoxymethyl derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. Safety measures are crucial due to the reactivity of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties enhance the performance of these materials in various applications .

Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. Its stability and resistance to metabolic degradation make it a valuable tool in drug development and delivery .

Industry: Industrially, the compound is used in the production of high-performance lubricants, coatings, and sealants. Its low surface energy and chemical resistance make it ideal for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to increased stability and activity. The pathways involved include the formation of stable complexes with target molecules, resulting in desired chemical or biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and analogous fluorinated epoxides:

Comparison with Non-Fluorinated Epoxides

Non-fluorinated analogs, such as (R)-2-((2-nitrophenoxy)methyl)oxirane (C₉H₉NO₄), lack fluorinated chains and exhibit markedly different properties:

- Reactivity: The nitro group in (R)-2-((2-nitrophenoxy)methyl)oxirane increases electrophilicity, making it reactive in nucleophilic ring-opening reactions—unlike the fluorine-stabilized target compound .

- Applications: Non-fluorinated epoxides are often intermediates in pharmaceuticals or adhesives, whereas fluorinated variants prioritize durability in harsh environments .

Research Findings and Industrial Relevance

- Thermal Stability : Fluorinated epoxides exhibit decomposition temperatures exceeding 250°C, with longer perfluoroalkyl chains (e.g., C₈F₁₇) further enhancing stability .

- Solubility : The target compound’s shorter fluorocarbon chain (C₇F₁₂) improves solubility in partially fluorinated solvents compared to perfluorooctyl derivatives .

- Surface Properties: Coatings derived from the target compound demonstrate water contact angles >110°, outperforming non-fluorinated epoxides but slightly lagging behind perfluorooctyl-based systems .

Q & A

Q. What are the standard methodologies for synthesizing 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane, and how do fluorination steps influence reaction efficiency?

Answer: Synthesis typically involves epoxidation of fluorinated precursors or nucleophilic substitution with fluorinated alcohols. Fluorination steps require anhydrous conditions and catalysts like potassium fluoride to enhance reactivity. Reaction efficiency depends on fluorophilicity and steric hindrance from the dodecafluoroheptyl chain. For reproducibility, monitor intermediates via NMR (as in for analogous compounds) and optimize solvent polarity (e.g., using DMF or THF) to stabilize transition states .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Answer:

- NMR : Use , , and NMR to confirm the oxirane ring and fluorinated chain. Absence of proton signals near δ 3.0–4.0 ppm (oxirane ring protons) indicates successful substitution.

- Elemental Analysis : Compare experimental vs. theoretical C/F ratios (e.g., reports elemental analysis for structurally similar epoxides).

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns unique to fluorinated compounds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for fluorinated oxiranes under varying conditions?

Answer: Contradictions often arise from differing DSC (Differential Scanning Calorimetry) protocols or moisture content. To address this:

- Perform controlled degradation studies under inert (N) and humid atmospheres.

- Use thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition byproducts (e.g., HF release).

- Cross-reference with theoretical models (e.g., DFT calculations for bond dissociation energies) to explain anomalies .

Q. How can researchers optimize the compound’s reactivity in ring-opening reactions for polymer applications while minimizing side reactions?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) or nucleophiles (e.g., amines) to balance reactivity and selectivity.

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to track oxirane ring-opening kinetics.

- Side Reaction Mitigation : Introduce protective groups to the fluorinated chain or use low-temperature conditions to suppress oligomerization .

Methodological Challenges

Q. What are the best practices for designing experiments to study the environmental persistence of this compound?

Answer:

- Biodegradation Assays : Use OECD 301F (Ready Biodegradability) protocols with activated sludge. Monitor fluoride ion release via ion chromatography.

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS.

- Ecotoxicity Models : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential, referencing fluorinated analogs in regulatory frameworks (e.g., ) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s hydrophobicity?

Answer:

- Experimental Validation : Measure log values using shake-flask or HPLC methods. Compare with computational tools (e.g., ACD/Percepta in ).

- Parameter Refinement : Adjust force fields in molecular dynamics simulations to account for fluorine’s electronegativity and steric effects.

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases in computational models .

Data Presentation and Publication

Q. How should researchers structure methodology sections for studies involving this compound to ensure reproducibility?

Answer:

- Detailed Synthesis Protocols : Specify equivalents of fluorinating agents, reaction times, and purification steps (e.g., column chromatography with silica gel vs. fluorinated stationary phases).

- Instrumentation Calibration : Report NMR solvent peaks and MS calibration standards.

- Safety Data : Include handling precautions for HF byproducts (align with and ) .

Q. What are the key elements of a robust discussion section when reporting contradictory results in fluorinated oxirane research?

Answer:

- Contextualize Findings : Compare results with prior studies (e.g., ’s NMR data vs. newer fluorinated epoxides).

- Error Analysis : Discuss potential sources of variability (e.g., trace moisture in reactions).

- Theoretical Implications : Link discrepancies to electronic effects of fluorine substituents or steric crowding .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.